Nisterime
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Overview
Description
Preparation Methods
Nisterime is synthesized through a series of chemical reactions starting from dihydrotestosterone (DHT). The synthetic route involves the chlorination of DHT followed by the formation of an oxime with p-nitrophenyl
Chemical Reactions Analysis
Nisterime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: The compound can be reduced to remove the nitro group.
Substitution: This compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a synthetic anabolic-androgenic steroid, it has been used in studies related to steroid chemistry.
Biology: Nisterime has been investigated for its effects on biological systems, particularly its anabolic and androgenic properties.
Medicine: Although never marketed, this compound was developed as a postcoital contraceptive.
Mechanism of Action
The exact mechanism of action of Nisterime is not fully understood. it is known to interact with androgen receptors due to its structural similarity to dihydrotestosterone. This compound acetate, its ester form, does not prevent implantation but induces embryo resorption and interrupts the post-implantation stage of pregnancy .
Comparison with Similar Compounds
Nisterime is similar to other anabolic-androgenic steroids like dihydrotestosterone and its derivatives. its unique structure, including the presence of a chlorine atom and a p-nitrophenyl oxime group, distinguishes it from other compounds. Similar compounds include:
Dihydrotestosterone (DHT): The parent compound from which this compound is derived.
This compound acetate: The acetate ester of this compound, developed as a postcoital contraceptive.
Istaroxime: Another steroid oxime with different applications.
Properties
CAS No. |
64584-59-4 |
---|---|
Molecular Formula |
C25H33ClN2O4 |
Molecular Weight |
461.0 g/mol |
IUPAC Name |
(2R,3E,5S,8R,9S,10S,13S,14S,17S)-2-chloro-10,13-dimethyl-3-(4-nitrophenoxy)imino-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C25H33ClN2O4/c1-24-12-11-20-18(19(24)9-10-23(24)29)8-3-15-13-22(21(26)14-25(15,20)2)27-32-17-6-4-16(5-7-17)28(30)31/h4-7,15,18-21,23,29H,3,8-14H2,1-2H3/b27-22+/t15-,18-,19-,20-,21+,23-,24-,25-/m0/s1 |
InChI Key |
FSSASQYIDSGHST-BWYVWVFTSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@H](/C(=N/OC5=CC=C(C=C5)[N+](=O)[O-])/C4)Cl)C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC(C(=NOC5=CC=C(C=C5)[N+](=O)[O-])C4)Cl)C |
Origin of Product |
United States |
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